![molecular formula C22H19FN4O2S B2983961 N-(3-fluorophenyl)-3-methyl-N-(4-vinylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide CAS No. 1251577-51-1](/img/structure/B2983961.png)

N-(3-fluorophenyl)-3-methyl-N-(4-vinylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

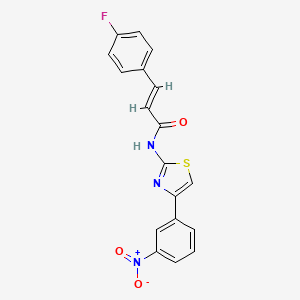

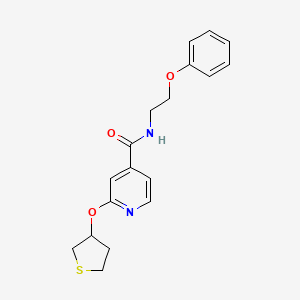

This compound is a derivative of [1,2,4]triazolo[4,3-a]pyridine, which is a type of nitrogen-containing heterocycle . Heterocyclic compounds are widely found in natural products, synthetic drugs, and functional materials, and are the basic backbone of many physiologically active compounds and drugs .

Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using techniques such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .科学的研究の応用

Plant Ecosystem Health

N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, including variants similar to the specified chemical, have been found to possess excellent herbicidal activity. These compounds act effectively on a broad spectrum of vegetation at low application rates, indicating their potential use in agricultural contexts for controlling unwanted plant growth (Moran, 2003).

Antifungal and Insecticidal Activity

A series of novel sulfone derivatives containing a [1,2,4]triazolo[4,3-a]pyridine moiety have shown significant antifungal activities and insecticidal activity. For instance, certain derivatives displayed high inhibition rates against fungal pathogens and mortality rates against insects like Plutella xylostella and Helicoverpa armigera. This points to their potential use in combating fungal infections and controlling pest populations in agricultural settings (Xu et al., 2017).

Anticancer Potential

Compounds related to N-(3-fluorophenyl)-3-methyl-N-(4-vinylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide have shown promising anticancer effects. Modifying these compounds, such as by attaching an alkylurea moiety, has resulted in potent antiproliferative activities against human cancer cell lines, reduced toxicity, and effective tumor growth inhibition in animal models (Wang et al., 2015).

Antimicrobial Activity

Certain derivatives of [1,2,4]triazolo[1,5-a]pyridine, which are chemically related to the specified compound, have been found to possess antimicrobial properties. They have shown effectiveness against various bacterial and fungal strains, indicating their potential application in the development of new antimicrobial agents (Suresh, Lavanya, & Rao, 2016).

Antimalarial Drug Development

Compounds similar to N-(3-fluorophenyl)-3-methyl-N-(4-vinylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide have been evaluated for their antimalarial activity. A few derivatives have shown good inhibitory activity against Plasmodium falciparum, suggesting their potential as leads for antimalarial drug development (Karpina et al., 2020).

作用機序

Target of Action

It is known that many bioactive aromatic compounds, including those with an indole nucleus, bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.

Mode of Action

The interaction of bioactive compounds with their targets often results in changes in the targets’ function . This can lead to alterations in cellular processes and potentially therapeutic effects.

Biochemical Pathways

Compounds that bind to multiple receptors are likely to influence a variety of biochemical pathways .

Result of Action

It is known that bioactive compounds can have a wide range of effects at the molecular and cellular levels, depending on their targets and the biochemical pathways they affect .

将来の方向性

特性

IUPAC Name |

N-[(4-ethenylphenyl)methyl]-N-(3-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19FN4O2S/c1-3-17-7-9-18(10-8-17)14-27(20-6-4-5-19(23)13-20)30(28,29)21-11-12-22-25-24-16(2)26(22)15-21/h3-13,15H,1,14H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLCSPIDQCWCOKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1C=C(C=C2)S(=O)(=O)N(CC3=CC=C(C=C3)C=C)C4=CC(=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19FN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-fluorophenyl)-3-methyl-N-(4-vinylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl {1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}carbamate](/img/structure/B2983878.png)

![2-(3-(Diethylamino)propyl)-1-(4-ethoxy-3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2983882.png)

![4-Amino-5,6,7,8,9-pentahydrocyclohepta[1,2-d]pyrimidino[4,5-b]thiophene-2-thio l](/img/structure/B2983892.png)

![Ethyl 4-[4-[(1,3-dioxoisoindol-4-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2983893.png)

![6-[1-benzoyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline](/img/structure/B2983899.png)